molecular formula C9H11N3 B2680420 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline CAS No. 1037776-00-3

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline

Cat. No. B2680420
CAS RN: 1037776-00-3
M. Wt: 161.208
InChI Key: NDUQKRXTANDVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline” is a chemical compound. It is a derivative of tetrahydroquinazoline . Tetrahydroquinazoline skeletons constitute essential structural motifs in natural products and pharmaceutically active compounds .


Synthesis Analysis

The synthesis of a new series of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines for their reaction with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . It has easy workup, as compared to the existing methods of tetrahydroquinazoline preparation .


Molecular Structure Analysis

The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Chemical Reactions Analysis

The reaction of α-aminoamidines with bis-benzylidene cyclohexanones leads to the formation of 5,6,7,8-tetrahydroquinazolines .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C9H11N3. The molecular weight is 161.208.

Scientific Research Applications

Novel Synthesis Approaches

Ruthenium-Catalyzed Dehydrogenative Synthesis
A novel synthesis of 2-arylquinazolines utilizes 2-aminoaryl methanols with benzonitriles, employing a ruthenium catalyst. This method highlights operational simplicity, high atom efficiency, broad substrate scope, and an environmentally friendly approach without needing halogenated reagents (Chen et al., 2014).

Electrochemical Utilization of Methanol
An electrocatalytic protocol synthesizes 2,3-dihydroquinazolin-4(1H)-one, activating methanol as the C1 source for cyclization with 2-aminobenzamides. This method is metal-free and operates under ambient conditions, providing a pathway to deuterated N-heterocycles (Liu et al., 2021).

Eco-Friendly Methodologies

Eco-Friendly Synthesis of 3-Substituted-2,3-dihydroquinazolin-4(1H)-one Derivatives
An environmentally benign synthesis method for 2,3-dihydroquinazolin-4(1H)-one derivatives uses 2-methyl tetrahydrofuran (2-MeTHF) as a green solvent, showcasing the novel use of methanol and potassium carbonate under microwave irradiation or conventional heating for excellent yields and purities (Almarhoon et al., 2019).

Advanced Synthesis Techniques

Cyclocondensation for 2-Substituted 5,8-Methanoquinazoline Derivatives
Protected 2-substituted 5,8-methanoquinazoline derivatives are prepared via cyclocondensation, illustrating a pathway towards complex heterocyclic compounds with potential pharmaceutical applications (Pérez-Castro et al., 2007).

Chan–Evans–Lam Coupling for 2-Aminoquinazolines
A new synthesis route for 2-aminoquinazolines via Chan–Evans–Lam coupling demonstrates a mild, copper-catalyzed process that broadens the substrate scope, highlighting the method's potential for diverse heterocyclic compound synthesis (Jirgensons et al., 2020).

Analytical Applications

HPLC-Fluorescence Determination of Amino Acids
The use of 4,7-phenanthroline-5,6-dione (phanquinone) for the pre-column derivatization of amino acids in pharmaceuticals demonstrates an innovative approach for quality control, showcasing the adaptability of related compounds in analytical chemistry (Gatti et al., 2004).

Mechanism of Action

Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) .

Future Directions

The synthesized compounds may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . They also show high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name

3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUQKRXTANDVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CN=C(N=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Norcamphor (6.11 g, 55.5 mMol) was heated with t-butoxy bis(dimethylamino)methane (Bredereck's reagent, 9.7 g, 55.5 mmol) at 100° C. overnight. The solvent was removed under vacuum and the crude residue was taken up in anhydrous ethanol (120 mL). Guanidine hydrochloride (10.6 g, 110 mmol, 2 eq.) and sodium metal (2.5 g, 110 mmol) were added. After the sodium dissolved, the mixture was heated to reflux for 48 h. After cooling to ambient temperature, sodium metal (0.47 g) and guanidine hydrochloride (2.0 g) were added and heating was resumed for another 24 h. The reaction mixture was concentrated under vacuum and then partitioned between chloroform and water. The aqueous layer was extracted once with chloroform. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to give 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline as a pale yellow solid; 1H NMR (CDCl3, 300 MHz) 7.89 (s, 1H), 5.07 (br s, 2H), 3.31 (s, 1H), 3.16 (s, 1H), 1.93 (m, 2H), 1.74 (d, 1H), 1.53 (d, 1H), 1.25 (m, 2H) ppm; 13C NMR (CDCl3, 75 MHz) 179.44, 147.43 (2C), 128.79, 47.51, 45.41, 39.85, 27.81, 25.42; MS (ES) 162 (M+H). The aniline, 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline, can be used to make the corresponding hydrazine as outlined below, or alternatively, can be used as an aniline (B) as outlined in Reaction Scheme 1 above.
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.